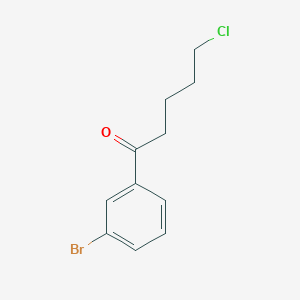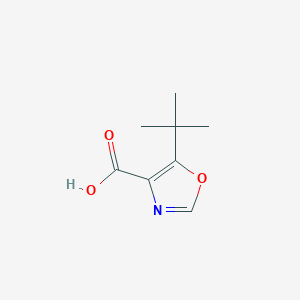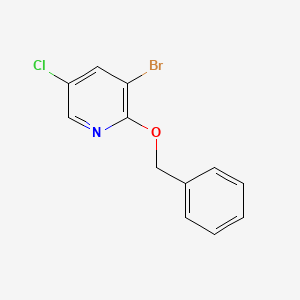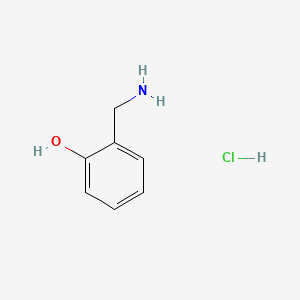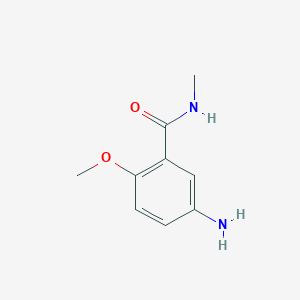
4,6-Dichloropyrimidine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloropyrimidine-2-carbaldehyde (DPCA) is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties. DPCA is an aldehyde derivative of pyrimidine, which is a heterocyclic organic compound that contains nitrogen atoms in its ring structure. DPCA has been synthesized using various methods and has found applications in different fields of research.
Wissenschaftliche Forschungsanwendungen
Synthesis of Condensed Azines : A study by Bakulina et al. (2014) explored the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl 3-aminocrotonate, leading to the synthesis of pyrido[2,3-d]pyrimidine and further reactions to produce pyrimido[4,5,6-de][1,6]naphthyridine derivatives. This demonstrates the compound's utility in creating complex chemical structures (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).
Preparation of Pyrimidinylacrylonitrile Derivatives : Zinchenko et al. (2017) reported the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines using 4,6-dichloropyrimidine-5-carbaldehyde. This highlights its role in the formation of pyrimidinylacrylonitrile derivatives that can undergo intramolecular cyclization (Zinchenko, Muzychka, Biletskii, & Smolii, 2017).
Study of Interactions with Glycine Esters : The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate was studied by Zinchenko et al. (2018). This study focused on the synthesis of derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Aromatic Nucleophilic Substitution Reactions : Trilleras et al. (2022) conducted experiments on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, revealing aromatic nucleophilic substitution reaction products. These reactions are crucial for the construction of pyrimidine-based compound precursors of N-heterocyclic systems (Trilleras, Pérez-Gamboa, & Quiroga, 2022).
Synthesis of 1-Alkylpyrazolo[5,4-d]pyrimidines : Boyd et al. (2008) described a novel synthesis method for 1-alkylpyrazolo[5,4-d]pyrimidines, using 4,6-dichloropyrimidine-5-carbaldehyde and substituted hydrazines. This showcases its role in creating compounds from commercially available materials (Boyd, Campbell, Liao, Meng, Peng, Wang, & Waring, 2008).
Catalyst-Free Synthesis of Benzofuran-Fused Pyrido[4,3-d]pyrimidines : A study by Li et al. (2014) presented a catalyst-free approach for synthesizing benzofuran-fused pyrido[4,3-d]pyrimidines via a cascade SNAr/cyclization/condensation reaction. This demonstrates an environmentally friendly method of synthesizing complex chemical structures (Li, Yue, Xiang, Lv, Song, Miao, & Yang, 2014).
Synthesis of Porphyrinoids and Dendrimers : Research by Maes and Dehaen (2008) focused on the synthetic exploration of macrostructures derived from dichloropyrimidine building blocks, including the construction of functional porphyrinoids and (porphyrin) dendrimers. This illustrates the compound's utility in the creation of complex macrocyclic structures (Maes & Dehaen, 2008).
Wirkmechanismus
Target of Action
The primary target of 4,6-Dichloropyrimidine-2-carbaldehyde is the pyrimidine core, which is a significant class of heterocyclic systems . This compound is particularly effective when functionalized with amino and halogen groups, making it a suitable precursor for a number of structural alterations in the synthesis of pyrimidine-based compounds .
Mode of Action
The compound interacts with its targets through aromatic nucleophilic substitution reactions . The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction . This interaction results in amination, solvolysis, and condensation processes .
Biochemical Pathways
The affected pathways involve the synthesis of pyrimidine-based compounds . The compound’s interaction with its targets leads to the building of pyrimidine-based compound precursors of N-heterocyclic systems . This process is influenced by structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
Result of Action
The result of the compound’s action is the production of unexpected aromatic nucleophilic substitution reaction products . These products are the result of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
Action Environment
The action of this compound is influenced by environmental factors. The reactions it participates in occur under mild and environmentally friendly conditions . The influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions also play a role in these reactions .
Biochemische Analyse
Biochemical Properties
4,6-Dichloropyrimidine-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine-based compounds. It interacts with enzymes and proteins through nucleophilic substitution reactions. For instance, it can undergo aromatic nucleophilic substitution (SNAr) reactions, where nucleophiles replace the chlorine atoms on the pyrimidine ring. This interaction is facilitated by enzymes that catalyze such substitution reactions, leading to the formation of various functionalized pyrimidine derivatives .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by interacting with cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant biological responses. These responses can include changes in enzyme activity, alterations in metabolic pathways, and potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect the metabolic flux and the levels of specific metabolites within the cell. The compound’s involvement in metabolic pathways can lead to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, while binding proteins help in its localization and accumulation within specific cellular compartments. The distribution of this compound can influence its biological activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For example, localization to the nucleus can enhance its effects on gene expression, while localization to the mitochondria can influence cellular metabolism .
Eigenschaften
IUPAC Name |
4,6-dichloropyrimidine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-3-1-4(7)9-5(2-10)8-3/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMKWMSBWDZYRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623168 |
Source


|
| Record name | 4,6-Dichloropyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
684220-28-8 |
Source


|
| Record name | 4,6-Dichloropyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

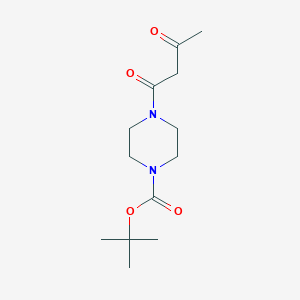
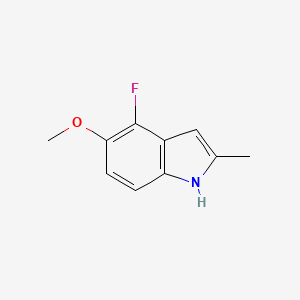
![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)


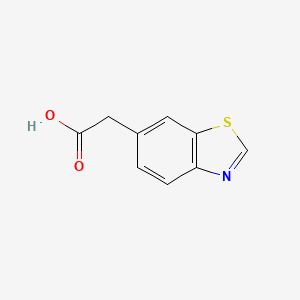
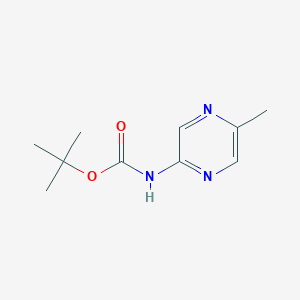
![Furo[2,3-c]pyridin-5-ylmethanol](/img/structure/B1343845.png)
